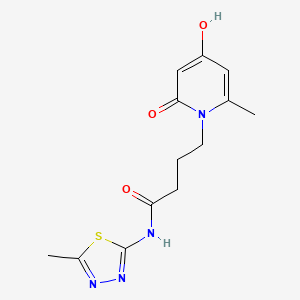
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is a complex organic compound with a molecular formula of C21H24N4O4. This compound is known for its unique structure, which includes a pyridinyl group, a thiadiazolyl group, and a butanamide backbone. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridinyl and thiadiazolyl groups, followed by their coupling to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on various biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Hydroxy-2-quinolones
- 4-Hydroxy-6-methylquinolin-2(1H)-one
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl .
Uniqueness
What sets 4-[4-HYDROXY-2-METHYL-6-OXO-1(6H)-PYRIDINYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16N4O3S |
|---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H16N4O3S/c1-8-6-10(18)7-12(20)17(8)5-3-4-11(19)14-13-16-15-9(2)21-13/h6-7,18H,3-5H2,1-2H3,(H,14,16,19) |
InChI Key |
XAHMYBBXFLJTAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC2=NN=C(S2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11023207.png)
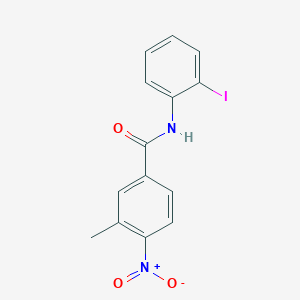
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B11023217.png)
![(2R)-{[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11023218.png)

![N-[4-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11023228.png)
![Ethyl 2-[(3,5-dinitrobenzoyl)amino]acetate](/img/structure/B11023235.png)
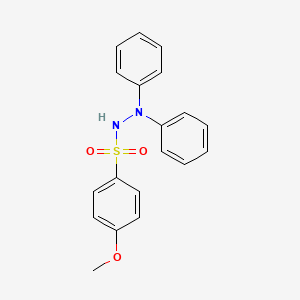
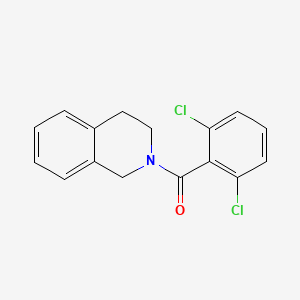

methanone](/img/structure/B11023268.png)
![2-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B11023275.png)
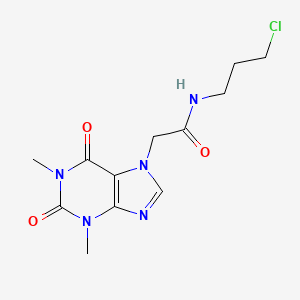
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine](/img/structure/B11023303.png)
